3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine
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Overview
Description
3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14297583 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- 3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine is used in the synthesis of various heterocyclic compounds. For example, reactions involving pyrazoloylhydroximoyl chloride lead to the formation of derivatives like pyrazolo[3,4-d]pyridazines, demonstrating the compound's versatility in organic synthesis (Zohdi, Osman, & Abdelhamid, 1997).
Central Nervous System Activities
- Imidazo[1,2-b]pyridazine derivatives, which could include structures similar to this compound, have been examined for activities in the central nervous system. Certain derivatives showed strong binding to rat brain membranes, indicating potential applications in neurological research (Barlin, Davies, Ireland, & Zhang, 1992).
Anti-Inflammatory and Anti-Cancer Activities
- Novel pyrazolo[1,5-a]pyrimidine derivatives, which are related to the pyridazine class of compounds, have shown promising anti-inflammatory and anti-cancer activities. This suggests potential research applications of this compound in developing therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Antimicrobial and Antibacterial Activities
- Research on derivatives of this compound shows potential in developing antibacterial agents. Compounds containing azole, diazole, oxadiazole, and triazole fragments synthesized from similar structures exhibited moderate activity against various microorganisms (Anusevičius et al., 2015).
Antitumor Efficacy and Impact on Digestive System
- Derivatives of this compound, such as D1, have shown antitumor activities and less damaging effects on tissues beyond cancerous areas. This suggests its potential use in cancer treatment and digestive system recovery research (Kuznietsova, Luzhenetska, Kotlyar, & Rybalchenko, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-17(2)11-18(17,12-6-8-13(23-3)9-7-12)16-20-15(22-24-16)14-5-4-10-19-21-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKEHQODXHSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=NN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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